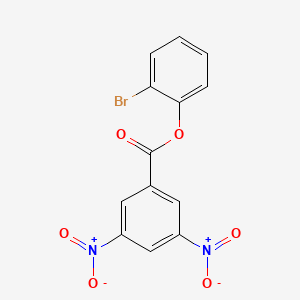![molecular formula C19H18N2OS B4999746 N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide, commonly referred to as MQCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MQCA is a quinoline derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of MQCA is not fully understood, but it has been suggested that MQCA exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MQCA has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis. Additionally, MQCA has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
MQCA has been shown to have a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to determine the long-term effects of MQCA on the body.
实验室实验的优点和局限性
MQCA has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, the limitations of MQCA include its limited solubility in water, which makes it difficult to use in aqueous solutions.
未来方向
There are several future directions for the study of MQCA, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neuroscience and immunology, and the study of its long-term effects on the body. Additionally, further studies are needed to determine the optimal dosage and administration route of MQCA for its potential use as a therapeutic agent.
合成方法
MQCA can be synthesized using different methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylthioethylamine in the presence of triethylamine and dichloromethane. Another method involves the reaction of 2-aminoquinoline-3-carboxylic acid with 4-methylphenylthioethyl isocyanate in the presence of triethylamine and dichloromethane. Both methods result in the formation of MQCA with high yield and purity.
科学研究应用
MQCA has been studied extensively in scientific research due to its potential applications in various fields. MQCA has been shown to have antitumor activity against different cancer cell lines, including lung, breast, and colon cancer. MQCA has also been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MQCA has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
属性
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-9-16(10-7-14)23-13-12-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJYJOXVKPZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
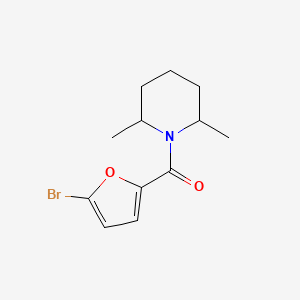
![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)
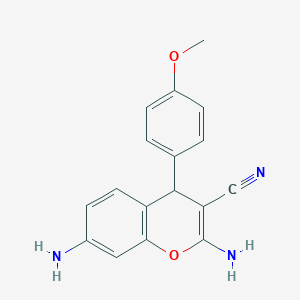
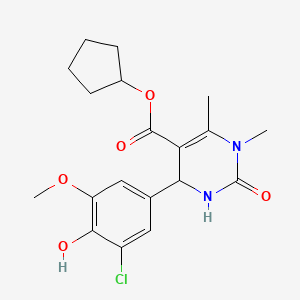
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
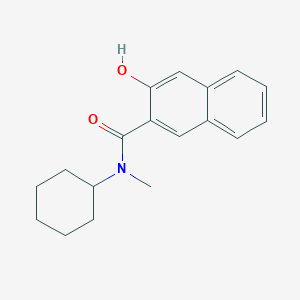
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![2-ethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4999743.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)

